molecular formula C16H16O4 B14123930 3,4,5-Trimethoxybenzophenone CAS No. 55363-58-1

3,4,5-Trimethoxybenzophenone

Cat. No.: B14123930
CAS No.: 55363-58-1
M. Wt: 272.29 g/mol
InChI Key: RGJZPRJCMQIEIH-UHFFFAOYSA-N
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Description

3,4,5-Trimethoxybenzophenone is an organic compound with the molecular formula C16H16O4 It is a derivative of benzophenone, characterized by the presence of three methoxy groups attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

3,4,5-Trimethoxybenzophenone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 1,2,4-trimethoxybenzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

In industrial settings, the production of this compound often involves the same Friedel-Crafts acylation process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the process may incorporate environmentally friendly solvents and catalysts to align with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3,4,5-Trimethoxybenzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed

Scientific Research Applications

3,4,5-Trimethoxybenzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,4,5-Trimethoxybenzophenone involves its interaction with specific molecular targets. One of the primary targets is tubulin, a protein that forms microtubules essential for cell division. The compound binds to the colchicine binding site on tubulin, inhibiting its polymerization and leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it may interact with other proteins and enzymes, contributing to its diverse biological activities .

Comparison with Similar Compounds

Similar Compounds

  • 4’,6-Dihydroxy-2,3’,4-trimethoxybenzophenone
  • Mangiferin
  • 2-Amino-3,4,5-trimethoxybenzophenone

Uniqueness

Compared to similar compounds, 3,4,5-Trimethoxybenzophenone exhibits unique properties due to the specific arrangement of methoxy groups on the benzene ring. This structural feature enhances its ability to interact with biological targets, making it a potent inhibitor of tubulin polymerization. Additionally, its versatility in undergoing various chemical reactions and its wide range of applications in different fields further distinguish it from other benzophenone derivatives .

Properties

CAS No.

55363-58-1

Molecular Formula

C16H16O4

Molecular Weight

272.29 g/mol

IUPAC Name

phenyl-(3,4,5-trimethoxyphenyl)methanone

InChI

InChI=1S/C16H16O4/c1-18-13-9-12(10-14(19-2)16(13)20-3)15(17)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

RGJZPRJCMQIEIH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)C2=CC=CC=C2

Origin of Product

United States

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